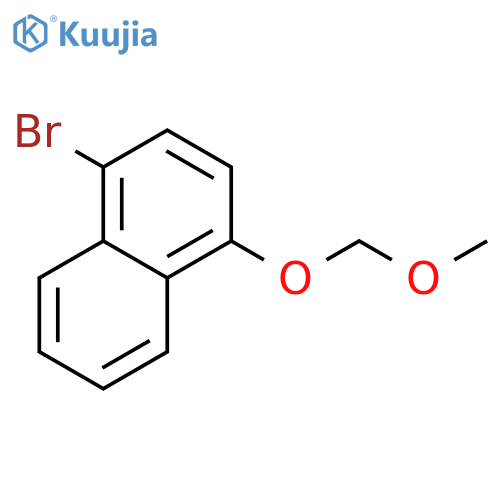

Cas no 70654-66-9 (1-Bromo-4-(methoxymethoxy)naphthalene)

1-Bromo-4-(methoxymethoxy)naphthalene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-4-(methoxymethoxy)naphthalene

- 4-bromo-1-(methoxymethoxy)naphthalene

- AT27222

-

- MDL: MFCD31619385

- インチ: 1S/C12H11BrO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3

- InChIKey: ITSQNSSTBVTEBE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C2C=CC=CC2=1)OCOC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 198

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 18.5

1-Bromo-4-(methoxymethoxy)naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559030-500mg |

1-Bromo-4-(methoxymethoxy)naphthalene; . |

70654-66-9 | 500mg |

€266.20 | 2023-08-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264281-500mg |

1-Bromo-4-(methoxymethoxy)naphthalene |

70654-66-9 | 98% | 500mg |

¥2172.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264281-1g |

1-Bromo-4-(methoxymethoxy)naphthalene |

70654-66-9 | 98% | 1g |

¥2480.00 | 2024-05-02 | |

| Ambeed | A1632808-1g |

1-Bromo-4-(methoxymethoxy)naphthalene |

70654-66-9 | 98% | 1g |

$380.0 | 2024-04-17 | |

| abcr | AB559030-5g |

1-Bromo-4-(methoxymethoxy)naphthalene; . |

70654-66-9 | 5g |

€1223.60 | 2025-03-19 | ||

| abcr | AB559030-10g |

1-Bromo-4-(methoxymethoxy)naphthalene; . |

70654-66-9 | 10g |

€2040.60 | 2025-03-19 | ||

| Aaron | AR021R59-1g |

1-Bromo-4-(methoxymethoxy)naphthalene |

70654-66-9 | 95% | 1g |

$327.00 | 2025-02-13 | |

| abcr | AB559030-1 g |

1-Bromo-4-(methoxymethoxy)naphthalene; . |

70654-66-9 | 1g |

€353.70 | 2023-04-13 | ||

| abcr | AB559030-250 mg |

1-Bromo-4-(methoxymethoxy)naphthalene; . |

70654-66-9 | 250MG |

€170.80 | 2023-04-13 | ||

| abcr | AB559030-500 mg |

1-Bromo-4-(methoxymethoxy)naphthalene; . |

70654-66-9 | 500MG |

€266.20 | 2023-04-13 |

1-Bromo-4-(methoxymethoxy)naphthalene 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1-Bromo-4-(methoxymethoxy)naphthaleneに関する追加情報

1-ブロモ-4-(メトキシメトキシ)ナフタレン(CAS No. 70654-66-9)の総合解説:特性・応用・市場動向

1-ブロモ-4-(メトキシメトキシ)ナフタレン(CAS No. 70654-66-9)は、有機合成化学において重要な中間体として広く利用されるナフタレン誘導体です。本化合物は、メトキシメトキシ基とブロモ基を有する特異な構造を持ち、医薬品や機能性材料の合成において多段階反応の鍵となる役割を果たします。近年ではSDGs関連技術やカーボンニュートラルを意識したグリーン合成プロセスへの需要増加に伴い、その応用範囲がさらに拡大しています。

化学的特性として、本化合物は白色~淡黄色の結晶性粉末で���有機溶媒への溶解性が高いことが特徴です。保護基化学においてメトキシメトキシ基は酸素原子の保護に用いられ、ブロモ基はパラジウム触媒を用いたクロスカップリング反応などに活用可能です。2023年の市場調査では、有機EL材料や医薬品中間体需要の増加に伴い、高純度品の供給が課題となっています。

合成方法に関しては、4-ヒドロキシナフタレンを出発物質とし、メトキシメチルクロリドによるエーテル化と続く臭素化反応が標準的なルートです。最近の研究では、マイクロ波反応やフロー化学を適用した効率化プロセスが注目されており、反応時間の短縮と廃棄物削減が達成されています。特にAIによる反応条件最適化との組み合わせは、収率向上に大きく貢献しています。

応用分野では、抗がん剤候補化合物の合成中間体としての利用が最も一般的ですが、光機能性材料開発における需要も急増中です。有機半導体や発光性材料の前駆体として、その剛直なナフタレン骨格がπ共役系の拡張に適しているためです。また、バイオイメージングプローブ開発においても、その蛍光特性が評価されています。

市場動向としては、日本と中国が主要な生産地となっており、サプライチェーンの多様化が進んでいます。2024年現在、グリーンケミストリーの観点から、従来の有機ハロゲン化合物に代わる新規合成法の開発が活発化しています。ユーザー検索では「70654-66-9 安全性データ」や「1-ブロモ-4-(メトキシメトキシ)ナフタレン 取扱い方法」といった実務的な情報需要が増加傾向にあります。

保管・取扱い上の注意点として、本化合物は湿気と光による分解を受けやすいため、不活性ガス置換下での保存が推奨されます。分析手法としては、HPLCやNMRによる純度確認が標準的ですが、最近ではLC-MSを組み合わせた高精度分析法も普及しています。産業利用においては、REACH規制や化学品管理に関する最新情報の把握が不可欠です。

学術研究のトレンドでは、自動合成装置との親和性が高いことから、デジタルラボ環境での利用例が増加しています。また、金属触媒フリーの反応条件開発や、生分解性を考慮した分子設計への応用も注目されています。特に創薬化学分野では、プロドラッグ設計における保護基としての活用が研究されています。

今後の展望として、サステナブル化学の観点から、本化合物のバイオベース合成ルート開発が期待されています。また、AI予測ツールを活用した新規応用分野の開拓や、ブロック共重合体��料への展開も研究が進められています。ユーザーからの検索クエリ分析では、「70654-66-9 代替品」や「環境負荷低い合成法」といったキーワードが近年急増しており、市場の変化を反映しています。

70654-66-9 (1-Bromo-4-(methoxymethoxy)naphthalene) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)